1,1,3-Triiodooctane
Description
1,1,3-Triiodooctane is a halogenated alkane featuring three iodine atoms at the 1, 1, and 3 positions of an eight-carbon chain. Triiodoalkanes, such as triiodomethane (iodoform), are known for their antiseptic and antimicrobial activities, though their bioactivity often depends on molecular structure and substituent arrangement .
Properties
CAS No. |
116341-79-8 |
|---|---|
Molecular Formula |
C8H15I3 |
Molecular Weight |
491.92 g/mol |
IUPAC Name |
1,1,3-triiodooctane |
InChI |
InChI=1S/C8H15I3/c1-2-3-4-5-7(9)6-8(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
MIUWTLNRFCCCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(I)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Triiodooctane typically involves the iodination of octane derivatives. One common method is the halogenation of octane using iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Iodine or iodine-containing compounds.
Solvents: Organic solvents such as chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Reactors: Agitators, reaction circuits, or bubble columns.
Purification: Distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Triiodooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of alkyl halides or other substituted octane derivatives.
Oxidation: Formation of octanoic acid or other oxidized products.
Reduction: Formation of deiodinated octane derivatives.
Scientific Research Applications
1,1,3-Triiodooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Triiodooctane involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1,3-Triiodocyclooctane
- Formula : C₈H₁₆I₃ (cyclic structure) .
- Structure : Cyclic octane backbone with iodine atoms at positions 1, 1, and 3.
- Properties: Cyclic systems generally exhibit higher rigidity and lower volatility compared to linear analogs. For instance, cyclic triiodocyclooctane likely has a higher melting point and reduced solubility in nonpolar solvents due to restricted molecular motion.
- Applications : Cyclic triiodo compounds are less studied but may serve as intermediates in synthesizing iodinated polymers or catalysts.
1,1,1-Triiodo-3,3-dimethylpentane
- Formula : C₇H₁₃I₃ (branched structure) .
- Structure : Branched pentane with three iodine atoms at position 1 and methyl groups at position 3.
- The methyl groups introduce steric hindrance, which may slow reaction kinetics in substitution reactions.
- Applications : Branched triiodoalkanes are often explored in radiocontrast agents due to their stability and iodine content.
Triiodomethane (Iodoform)
- Formula : CHI₃ .
- Structure : Simple triiodinated methane.
- Properties : Volatile crystalline solid with a characteristic odor. Boiling point: ~218°C.
- Applications : Historically used as an antiseptic, though replaced by less toxic alternatives. Serves as a precursor in organic synthesis .
Comparative Analysis Table
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